molecular formula C20H19N5O3S B448824 METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE

METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE

Cat. No.: B448824
M. Wt: 409.5g/mol
InChI Key: FVJZJTHCVVJLJF-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The triazole ring and phenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or interfere with cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as:

The uniqueness of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE lies in its complex structure and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5g/mol

IUPAC Name

methyl 4-[(E)-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H19N5O3S/c1-14-22-24-20(25(14)17-6-4-3-5-7-17)29-13-18(26)23-21-12-15-8-10-16(11-9-15)19(27)28-2/h3-12H,13H2,1-2H3,(H,23,26)/b21-12+

InChI Key

FVJZJTHCVVJLJF-CIAFOILYSA-N

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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